2-(Isoquinolin-3-yl)ethan-1-ol

Description

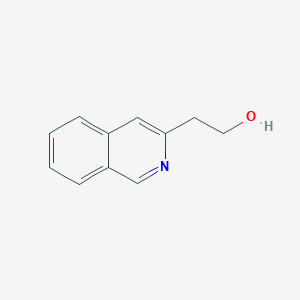

2-(Isoquinolin-3-yl)ethan-1-ol is a secondary alcohol derivative featuring an isoquinoline heterocycle substituted at the 3-position. Isoquinoline derivatives are pharmacologically significant due to their presence in alkaloids (e.g., papaverine) and synthetic therapeutics. The ethan-1-ol moiety enhances solubility and enables further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-isoquinolin-3-ylethanol |

InChI |

InChI=1S/C11H11NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,7-8,13H,5-6H2 |

InChI Key |

OCWVONVWBVXUPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch synthesis, which starts with benzaldehyde and aminoacetaldehyde diethylacetal. The reaction proceeds through the formation of an aldimine intermediate, which cyclizes under acidic conditions to yield the isoquinoline structure .

Industrial Production Methods: Industrial production of isoquinolines often involves the Bischler-Napieralski synthesis. This method uses phenethylamine and an acid chloride or anhydride to form an amide intermediate, which cyclizes to produce the isoquinoline core .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxide.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nitration and sulfonation reactions use reagents like nitric acid and sulfuric acid.

Major Products:

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2-(Isoquinolin-3-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other materials.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-3-yl)ethan-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Core: Isoquinoline (aromatic, planar) vs. indole (pyrrole-fused benzene) vs. diazirine (three-membered ring with N₂). The core influences electronic properties and binding affinity . Quinoline in HCQ enables antimalarial activity via heme polymerization inhibition .

- Substituents: Chlorine in 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol enhances electrophilicity and stability . Benzyloxy groups in YTK-A76 increase lipophilicity, impacting solubility and membrane permeability .

Backbone Flexibility :

Physicochemical Properties

- Solubility: Ethanol derivatives with polar groups (e.g., YTK-A76) exhibit moderate aqueous solubility, whereas halogenated indoles (e.g., 5-chloro analog) are more lipophilic .

- Stability: Diazirine-containing compounds require protection from light to prevent ring opening , while isoquinoline derivatives are generally stable under ambient conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.